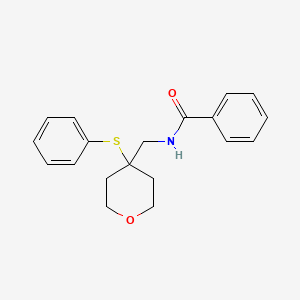

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a tetrahydropyran (THP) ring substituted with a phenylthio group at the 4-position. The benzamide moiety is linked to the THP ring via a methylene bridge. Its synthesis likely involves multistep organic reactions, analogous to methods described for structurally related benzamides (e.g., thiourea condensations or Suzuki couplings) .

Properties

IUPAC Name |

N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)23-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSHJPRSEJMBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated tetrahydropyran derivative.

The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents like dimethylformamide at elevated temperatures.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted tetrahydropyran derivatives.

Scientific Research Applications

Structural Representation

The compound features a tetrahydro-2H-pyran moiety substituted with a phenylthio group, which may contribute to its biological activity.

Medicinal Chemistry

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide has been investigated for its potential as an anticancer agent. The compound's structure suggests that it could interact with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Activity

Research has shown that derivatives of similar compounds exhibit significant anticancer properties. For example, studies on related benzamide derivatives indicated they could inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the inhibition of specific enzymes or receptors that are critical for tumor growth and survival .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of benzamide derivatives, several compounds showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at low concentrations, suggesting a potential for therapeutic use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can lead to significant changes in biological activity.

Table: Structure-Activity Relationship Insights

| Compound Variation | Biological Activity | Notable Findings |

|---|---|---|

| Benzamide Derivative A | High anticancer activity | IC50 = 5.85 µM against HCT116 |

| Benzamide Derivative B | Moderate antimicrobial activity | Effective against E. coli |

| Benzamide Derivative C | Low toxicity profile | Selectivity index favorable |

Mechanism of Action

The mechanism of action of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights:

- THP Ring Modifications: The target compound’s phenylthio-THP group distinguishes it from analogs like ABT-199, which uses a simpler THP-methylamino group. The sulfur atom in phenylthio may enhance lipophilicity and metal-binding capacity compared to oxygen-based substituents .

- Benzamide vs.

- Heterocyclic Additions : The trifluoromethyl-oxadiazole and thiazolyl groups in ’s compound introduce electron-withdrawing properties and rigidity, likely improving binding affinity for enzymes like HDAC10 .

Functional and Pharmacological Comparisons

- ABT-199 (Venetoclax) : Clinically approved for chronic lymphocytic leukemia, ABT-199’s pyrrolopyridine moiety and sulfonamide linker enable selective BCL-2 inhibition with reduced thrombocytopenia risk compared to ABT-737 .

- Compound in : The trifluoromethyl-oxadiazole group enhances metabolic stability and target selectivity for NCOR2/HDAC10, a feature absent in the target compound .

- P2X Antagonist (): The piperazinyl-THP core and pyridine-thioether in this analog suggest non-competitive antagonism at purinergic receptors, a mechanism distinct from benzamide-based kinase inhibitors .

Biological Activity

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 369.51 g/mol. The compound features a tetrahydro-2H-pyran moiety linked to a phenylthio group and a benzamide structure, which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through the inhibition of specific protein kinases and receptors involved in disease processes. For instance, the tetrahydropyran scaffold has been associated with the inhibition of ALK5 (activin-like kinase 5), which plays a significant role in cancer progression and fibrotic diseases .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the viability of this compound as a therapeutic agent. Preliminary data suggest favorable absorption and distribution profiles, although comprehensive toxicity assessments remain necessary to establish safety for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.